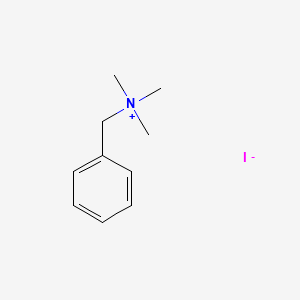

Benzyltrimethylammonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRJQNMXIDXNIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60884085 | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-46-6 | |

| Record name | Benzyltrimethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYLTRIMETHYLAMMONIUM IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyltrimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium iodide is a quaternary ammonium salt that sees application in various chemical and biological research areas. As a member of the quaternary ammonium compound (QAC) family, it possesses a positively charged nitrogen atom bonded to four organic substituents. This structural feature imparts unique properties, including its utility as a phase transfer catalyst and its notable biological activity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its known biological mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is sensitive to light and hygroscopic, meaning it readily absorbs moisture from the air.[2] Upon exposure to light or air, it can gradually turn yellow.[2] The compound is soluble in water and alcohol.[2]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆IN | [2][3][4] |

| Molecular Weight | 277.15 g/mol | [2][4] |

| Melting Point | 178-179 °C (with decomposition) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and alcohol | [2] |

| CAS Number | 4525-46-6 | [4] |

| InChIKey | LRRJQNMXIDXNIM-UHFFFAOYSA-M | [5] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is through the quaternization of N,N-dimethylbenzylamine with methyl iodide. The following protocol is adapted from a well-established procedure.[2]

Materials:

-

N,N-dimethylbenzylamine

-

Methyl iodide

-

Commercial absolute ethanol

-

Anhydrous ether

Equipment:

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Erlenmeyer flask

-

Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol.

-

Protect the openings of the dropping funnel and condenser from atmospheric moisture using drying tubes.

-

While stirring the solution rapidly, slowly add 190 g (1.34 moles) of methyl iodide from the dropping funnel at a rate that causes gentle refluxing.

-

After the addition is complete (approximately 30 minutes), heat the solution to a boil under reflux for an additional 30 minutes.

-

Transfer the reaction mixture to a 2-liter Erlenmeyer flask, rinsing the reaction flask with an additional 25 ml of absolute ethanol.

-

Allow the solution to cool to room temperature, which will cause a significant portion of the product to crystallize.

-

Precipitate the remaining product by adding 1 liter of anhydrous ether with stirring.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals with two 100-ml portions of anhydrous ether.

-

Dry the purified this compound in air at room temperature.

Purification by Recrystallization

For most purposes, the product from the synthesis protocol is of sufficient purity.[2] However, for applications requiring higher purity, recrystallization can be performed.

Materials:

-

Crude this compound

-

Absolute ethanol

Equipment:

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

-

Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further, cool the flask in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of ice-cold absolute ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Parameters (Typical):

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy Parameters (Typical):

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

KBr (Potassium Bromide) plates or ATR (Attenuated Total Reflectance) accessory

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Objective: To determine the mass-to-charge ratio of the benzyltrimethylammonium cation.

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

ESI-MS Parameters (Typical for Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Desolvation Temperature: 100-150 °C

-

Source Temperature: 100-120 °C

-

Mass Range: m/z 50-500

Reactivity and Stability

This compound is a stable salt under normal conditions. However, it is sensitive to light and moisture and should be stored in a cool, dark, and dry place.[2] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), ammonia (NH₃), and iodide.[6] As a quaternary ammonium salt, the C-N bonds can be cleaved under certain reaction conditions, allowing it to participate in various organic transformations.

Biological Activity and Mechanism of Action

Quaternary ammonium compounds, including this compound, are widely recognized for their antimicrobial properties.[7] They are classified as anti-infective and surface-active agents.[3]

The primary mechanism of action of QACs against bacteria involves the disruption of the cell membrane. The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately cell death.

Below is a diagram illustrating the general mechanism of action of quaternary ammonium compounds on bacterial cells.

Caption: Mechanism of bacterial cell disruption by a quaternary ammonium compound.

Conclusion

This compound is a quaternary ammonium salt with well-defined chemical and physical properties. Its synthesis and purification are straightforward, and its structure can be readily confirmed by standard analytical techniques. The primary biological activity of this compound, consistent with other QACs, is its antimicrobial action through the disruption of bacterial cell membranes. While its direct role in specific mammalian signaling pathways is not well-documented, its impact on bacterial systems, including the potential to influence antibiotic resistance, warrants further investigation. This guide provides a foundational resource for researchers working with this compound, offering detailed protocols and a summary of its key characteristics.

References

- 1. Engineering signalling pathways in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rtilab.com [rtilab.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyltrimethylammonium Iodide

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt with significant applications in organic synthesis and various research fields. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug development and scientific research.

Molecular Structure and Properties

This compound, with the chemical formula C₁₀H₁₆IN, is a quaternary ammonium salt consisting of a central nitrogen atom covalently bonded to three methyl groups and one benzyl group, with an iodide anion.[1][2] The positive charge on the quaternary ammonium cation and the negative charge on the iodide anion result in an ionic compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆IN | [1][2] |

| Molecular Weight | 277.15 g/mol | [2] |

| IUPAC Name | benzyl(trimethyl)azanium;iodide | [3] |

| CAS Number | 4525-46-6 | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 178-179 °C (with decomposition) | [6][7] |

| Solubility | Soluble in water and alcohol |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | Spectra available for proton identification. | [1] |

| ¹³C NMR | Spectra available for carbon skeleton confirmation. | [1] |

| FTIR | KBr wafer technique used for infrared spectrum analysis. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of N,N-dimethylbenzylamine with methyl iodide. This is a classic example of an Sₙ2 reaction where the nitrogen atom of the tertiary amine acts as a nucleophile.

Experimental Protocol: Synthesis from N,N-dimethylbenzylamine

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.[6]

Materials:

-

N,N-dimethylbenzylamine

-

Methyl iodide

-

Commercial absolute ethanol

-

Anhydrous ether

Equipment:

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Stirrer

-

Drying tubes

-

Steam bath

-

Erlenmeyer flask

-

Suction filtration apparatus

Procedure:

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer, dissolve 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol. Protect the openings from atmospheric moisture with drying tubes.

-

While stirring the solution rapidly, slowly add 190 g (1.34 moles) of methyl iodide from the dropping funnel at a rate that causes gentle refluxing. This addition should take approximately 30 minutes.

-

After the addition is complete, heat the solution to a boil under reflux on a steam bath for an additional 30 minutes.

-

Transfer the solution to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.

-

Allow the solution to cool to room temperature, during which a significant portion of the product will crystallize.

-

Precipitate the remaining product by adding 1 liter of anhydrous ether while stirring.

-

Collect the product by suction filtration, wash it with two 100-ml portions of anhydrous ether, and air-dry it at room temperature.

Expected Yield: 260–274 g (94–99%) of this compound with a melting point of 178–179 °C (decomposition).[6]

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile compound with several applications in both academic research and industrial processes, including pharmaceuticals.

Phase-Transfer Catalysis

One of the primary applications of this compound is as a phase-transfer catalyst (PTC).[5] It facilitates the transfer of a reactant (usually an anion) from an aqueous phase to an organic phase where the reaction occurs. This is particularly useful in reactions involving two immiscible phases, leading to higher reaction rates and yields.

The mechanism involves the formation of an ion pair between the bulky, lipophilic benzyltrimethylammonium cation and the reactant anion. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate.

Mechanism of phase-transfer catalysis.

Biological Applications

In biological research, this compound is utilized in studies of cell membranes.[5] Its ability to interact with and transport ions across lipid membranes makes it a useful tool in drug delivery research.[5]

Precursor in Organic Synthesis

This compound serves as a starting material for the synthesis of other compounds. For instance, it can be used to prepare benzyltrimethylammonium dichloroiodate, a mild and selective iodinating agent for anilines.[8] Additionally, it undergoes rearrangement reactions in the presence of strong bases like sodium amide to yield substituted amines.[9]

Anti-Infective Agent Research

Derivatives of quaternary ammonium salts, such as substituted benzylthioquinolinium iodides, have been investigated as potential anti-infective agents against opportunistic pathogens.[10] This highlights the potential of the benzyltrimethylammonium scaffold in the development of new therapeutic agents.[10]

Safety and Handling

This compound is harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Safety Precautions:

-

In case of eye contact: Rinse immediately with plenty of water and seek medical advice.

-

Protective measures: Wear suitable protective clothing, gloves, and eye/face protection.

Conclusion

This compound is a valuable and versatile chemical compound for researchers and professionals in drug development and organic synthesis. Its utility as a phase-transfer catalyst, a precursor for other reagents, and a scaffold for potential therapeutic agents makes it a compound of significant interest. A thorough understanding of its properties, synthesis, and applications, coupled with appropriate safety measures, is crucial for its effective and safe utilization in a laboratory setting.

References

- 1. This compound | C10H16IN | CID 20619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzyl trimethylammonium iodide | 4525-46-6 [chemnet.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound CAS#: 4525-46-6 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Iodide

This technical guide provides a comprehensive overview of the synthesis of benzyltrimethylammonium iodide, a quaternary ammonium salt with applications in organic synthesis and as a phase-transfer catalyst. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Synthesis Pathway: Nucleophilic Substitution

The synthesis of this compound is typically achieved through a direct alkylation reaction, specifically a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of a tertiary amine attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide ion.

For the synthesis of this compound, the most common and efficient pathway involves the reaction of N,N-dimethylbenzylamine with methyl iodide. The nucleophilic nitrogen of N,N-dimethylbenzylamine attacks the methyl group of methyl iodide, with the iodide ion acting as the leaving group. This quaternization reaction results in the formation of the desired this compound salt.

Alternatively, the synthesis can be accomplished by reacting trimethylamine with benzyl iodide.[1] In this variation, the nucleophilic nitrogen of trimethylamine attacks the benzylic carbon of benzyl iodide, displacing the iodide ion to form the final product.[1] Both routes are effective and rely on the same fundamental SN2 mechanism.

Experimental Protocol

The following experimental protocol is adapted from a well-established procedure for the synthesis of this compound.[2]

Materials:

-

N,N-dimethylbenzylamine

-

Methyl iodide

-

Absolute ethanol

-

Anhydrous ether

Equipment:

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Stirrer

-

Heating mantle or steam bath

-

Erlenmeyer flask

-

Suction filtration apparatus

-

Drying tubes

Procedure:

-

A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a stirrer.[2]

-

The openings of the dropping funnel and condenser are protected from atmospheric moisture with drying tubes.[2]

-

While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel at a rate that maintains gentle reflux.[2]

-

After the addition is complete (approximately 30 minutes), the solution is heated under reflux for an additional 30 minutes.[2]

-

The reaction mixture is then transferred to a 2-liter Erlenmeyer flask.

-

Upon cooling to room temperature, a significant portion of the this compound crystallizes.[2]

-

The remaining product is precipitated by the addition of 1 liter of anhydrous ether with stirring.[2]

-

The solid product is collected by suction filtration, washed with two 100-ml portions of anhydrous ether, and air-dried at room temperature.[2]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 94–99% | [2] |

| Melting Point | 178–179 °C (decomposition) | [2][3] |

| Molecular Formula | C₁₀H₁₆IN | [4][5][6][7] |

| Molecular Weight | 277.15 g/mol | [4][5][7] |

| Appearance | White to off-white solid | [3][7] |

Visual Representations

Diagram 1: Synthesis Pathway of this compound

Caption: Synthesis of this compound from N,N-dimethylbenzylamine and Methyl Iodide.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H16IN | CID 20619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 4525-46-6 [m.chemicalbook.com]

An In-depth Technical Guide to Benzyltrimethylammonium Iodide (CAS: 4525-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium iodide (BTAI), with the CAS number 4525-46-6, is a quaternary ammonium salt that serves as a versatile compound in various chemical and technological applications. Its primary utility lies in its function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound. The document includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key processes to support researchers and professionals in its effective and safe utilization. While its role in organic synthesis is well-documented, its specific interactions with biological signaling pathways remain an area with limited publicly available information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water and alcohol and is known to be hygroscopic, with a tendency to turn yellow upon exposure to light or air.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4525-46-6 | [1] |

| Molecular Formula | C₁₀H₁₆IN | [1][3] |

| Molecular Weight | 277.14 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 178-179 °C | [1][6] |

| Synonyms | N,N,N-trimethyl(phenyl)methanaminium iodide, Benzyldimethylamine methiodide, Trimethylbenzylammonium iodide | [5][7] |

| Solubility | Soluble in water and alcohol | [2] |

Synthesis

The synthesis of this compound is typically achieved through the quaternization of N,N-dimethylbenzylamine with methyl iodide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

N,N-dimethylbenzylamine

-

Methyl iodide

-

Commercial absolute ethanol

-

Anhydrous ether

Procedure:

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer, dissolve 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol. Protect the openings from atmospheric moisture with drying tubes.

-

While stirring the solution rapidly, slowly add 190 g (1.34 moles) of methyl iodide from the dropping funnel at a rate that causes gentle refluxing. The addition should take approximately 30 minutes.

-

After the addition is complete, heat the solution to reflux on a steam bath for an additional 30 minutes.

-

Transfer the solution to a 2-liter Erlenmeyer flask, rinsing the reaction flask with an additional 25 ml of absolute ethanol.

-

Allow the solution to cool to room temperature, during which a significant portion of the product will crystallize.

-

Precipitate the remaining product by adding 1 liter of anhydrous ether with stirring.

-

Collect the product by suction filtration and wash it with two 100-ml portions of anhydrous ether.

-

Dry the resulting this compound in the air at room temperature. The expected yield is 260–274 g (94–99%).[1]

Synthesis Workflow

Applications

Phase-Transfer Catalysis

The most prominent application of this compound is as a phase-transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are in different immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. A PTC, such as this compound, facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase, where the reaction occurs at a much faster rate.[8]

The lipophilic benzyl and methyl groups of the Benzyltrimethylammonium cation allow it to be soluble in the organic phase, while the positive charge on the nitrogen atom allows it to pair with an anion from the aqueous phase. This ion pair is then sufficiently lipophilic to cross the phase boundary into the organic phase, where the "naked" anion is highly reactive.

Other Applications

-

Organic Synthesis: Beyond its role as a PTC, this compound is used as a reagent in various organic transformations.[8]

-

Electrochemical Sensors: It has been utilized in the development of electrochemical sensors.[8]

-

Supporting Electrolyte: In electrochemical studies, it can be used as a supporting electrolyte to increase the conductivity of the solution.

Biological Activity and Toxicology

There is limited specific information available in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its use in biological research is noted for studies of cell membrane transport, but detailed mechanisms are not well-documented.[8]

Table 2: Acute Toxicity Data for Benzyltrimethylammonium Chloride

| Species | Route | LD50 | Reference |

| Rat | Oral | 250 mg/kg | [8] |

| Mouse | Oral | 1600 mg/kg | [8] |

Note: This data is for Benzyltrimethylammonium chloride and should be used as an estimate for the iodide salt with caution.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Conclusion

This compound is a valuable quaternary ammonium salt with significant applications in organic synthesis, primarily as a phase-transfer catalyst. Its synthesis is straightforward, and its chemical and physical properties are well-characterized. While its utility in chemical processes is clear, further research is needed to elucidate its specific roles and mechanisms of action in biological systems and signaling pathways. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Scholars@Duke publication: Neurotransmitter Receptors [scholars.duke.edu]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synaptic Neurotransmitter-Gated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Supporting electrolyte - Wikipedia [en.wikipedia.org]

Benzyltrimethylammonium iodide solubility in organic solvents

An In-depth Technical Guide on the Solubility of Benzyltrimethylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTAI) is a quaternary ammonium salt with a molecular formula of C₁₀H₁₆IN and a molecular weight of 277.15 g/mol [1][2][3]. Its structure, comprising a positively charged quaternary ammonium cation and an iodide anion, dictates its physicochemical properties, including its solubility in various media. The presence of both a nonpolar benzyl group and a polar ionic head makes BTAI an interesting compound for applications in organic synthesis, catalysis, and as a potential component in pharmaceutical formulations. Understanding its solubility profile in organic solvents is crucial for its effective use in these fields. This guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

The solubility of this compound is largely governed by the principle of "like dissolves like." As an ionic compound, it exhibits higher solubility in polar solvents that can effectively solvate the cation and anion. The benzyl group introduces some nonpolar character, which can influence its interaction with less polar organic solvents.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature, a combination of qualitative descriptions and data from structurally similar compounds, such as benzyltrimethylammonium chloride and other tetraalkylammonium iodides, allows for a reasonably accurate solubility profile to be constructed.

Data Presentation

The following table summarizes the known and estimated solubility of this compound in various organic solvents. It is important to note that where precise quantitative data is unavailable, qualitative descriptors are used, and some quantitative estimates are provided based on the solubility of analogous compounds. Researchers are strongly encouraged to experimentally determine the solubility in their specific solvent system of interest for precise applications.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes and References |

| Alcohols | |||||

| Methanol | CH₃OH | Protic | Highly Soluble (>200 g/100 g) | 25 | Estimated based on high solubility of tetrabutylammonium iodide (256.5 g/100 g)[4]. Described as "soluble in... alcohol"[1]. |

| Ethanol | C₂H₅OH | Protic | Soluble | Not Specified | Described as "soluble in... alcohol"[1]. The chloride analog is also soluble in ethanol[5]. |

| 1-Butanol | C₄H₉OH | Protic | Soluble | 25 | The chloride analog is soluble in butanol[6]. Tetrabutylammonium iodide has a solubility of 62.28 g/100 g in 1-butanol[4]. |

| Ketones | |||||

| Acetone | C₃H₆O | Aprotic | Soluble | Not Specified | The chloride analog is described as soluble in acetone[7]. |

| Halogenated Solvents | |||||

| Chloroform | CHCl₃ | Aprotic | Sparingly Soluble | Not Specified | Tetramethylammonium iodide is insoluble in chloroform[8]. The larger organic groups in BTAI may slightly increase solubility. |

| Dichloromethane | CH₂Cl₂ | Aprotic | Sparingly Soluble | Not Specified | General trend for quaternary ammonium salts. |

| Ethers | |||||

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Insoluble | Not Specified | Tetramethylammonium iodide is insoluble in diethyl ether[8]. |

| Other Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Soluble | Not Specified | Generally a good solvent for quaternary ammonium salts. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | Soluble | Not Specified | Generally a good solvent for quaternary ammonium salts. |

| Acetonitrile | CH₃CN | Aprotic | Soluble | Not Specified | A polar aprotic solvent expected to solubilize BTAI. |

| Benzene | C₆H₆ | Aprotic | Insoluble | Not Specified | Nonpolar solvent, poor solvation of ions. |

| Hexane | C₆H₁₄ | Aprotic | Insoluble | Not Specified | Nonpolar solvent, poor solvation of ions. |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust and widely accepted method for determining the solubility of a crystalline solid like this compound in an organic solvent. The method is based on the principle of isothermal equilibrium.

Objective

To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Temperature-controlled incubator or oven

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Apparatus for concentration determination (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment, or titration setup)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid at the end of the equilibration period is essential.

-

Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter to remove any suspended solid particles.

-

Immediately transfer the filtered supernatant into a pre-weighed volumetric flask and record the exact volume.

-

Dilute the sample with the same solvent to a concentration suitable for the chosen analytical method.

-

Concentration Determination

Several methods can be employed to determine the concentration of this compound in the saturated solution.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution into the vial.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of BTAI.

-

Once the solvent is completely removed and a constant weight is achieved, reweigh the vial.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Calculate the solubility in units such as g/L or mg/mL.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the benzyl group.

-

Construct a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted saturated solution.

-

Determine the concentration of the diluted solution from the calibration curve and account for the dilution factor to calculate the solubility.

-

-

Titration:

-

The iodide anion can be quantified by argentometric titration.

-

Titrate a known volume of the saturated solution with a standardized solution of silver nitrate (AgNO₃).

-

The endpoint can be detected potentiometrically using a silver-selective electrode or with a suitable indicator.

-

The concentration of iodide, and thus this compound, can be calculated from the stoichiometry of the reaction (Ag⁺ + I⁻ → AgI(s)).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 4525-46-6 [m.chemicalbook.com]

- 3. This compound | C10H16IN | CID 20619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tetrabutylammonium iodide [chemister.ru]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. benzyltrimethylammonium chloride [chemister.ru]

- 8. tetramethylammonium iodide [chemister.ru]

Benzyltrimethylammonium Iodide: A Comprehensive Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties and applications of benzyltrimethylammonium iodide, a quaternary ammonium salt with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. A key thermal property for the identification and purity assessment of this compound is its melting point, which has been consistently reported in the literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 178-179 °C | [1][2] |

| Alternate Melting Point | 179 °C | [3] |

| Molecular Formula | C₁₀H₁₆IN | [1] |

| Molecular Weight | 277.15 g/mol | |

| CAS Number | 4525-46-6 | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a modern melting point apparatus. This is a standard and reliable technique for characterizing crystalline organic compounds.[1][2]

Objective: To accurately determine the melting point range of a pure sample of this compound.

Materials:

-

This compound (dry, powdered sample)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind any coarse crystals using a mortar and pestle.

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on a clean, dry surface.[5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[3][5]

-

To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or a cut PVC pipe) several times.[3][5] The packed sample height should be 2-3 mm.[3]

-

-

Apparatus Setup:

-

Melting Point Measurement:

-

Turn on the apparatus and set a rapid heating rate to approach the expected melting point.

-

Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[2] A slow heating rate is crucial for an accurate measurement.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.

-

-

Data Recording: The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow, often between 0.5-1.0 °C.

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. For subsequent determinations, always use a fresh sample.[5]

Caption: Workflow for Melting Point Determination.

Application in Organic Synthesis: Phase Transfer Catalysis

This compound is an effective phase transfer catalyst, facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.[6] A classic example of its application is in the Williamson ether synthesis.

In this reaction, an alkoxide, which is typically soluble in an aqueous phase, needs to react with an alkyl halide, which is soluble in an organic phase. The phase transfer catalyst transports the alkoxide anion from the aqueous phase to the organic phase, enabling the reaction to proceed.

The mechanism involves the quaternary ammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) exchanging its iodide anion for the alkoxide anion (RO⁻) at the interface of the two phases. This newly formed ion pair, being lipophilic, can migrate into the organic phase. In the organic phase, the "naked" and highly reactive alkoxide anion performs a nucleophilic attack on the alkyl halide, forming the ether product. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Caption: Phase Transfer Catalysis in Williamson Ether Synthesis.

References

Spectroscopic Profile of Benzyltrimethylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyltrimethylammonium iodide, a quaternary ammonium salt with applications in organic synthesis and pharmaceutical development. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its chemical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals corresponding to the aromatic protons of the benzyl group and the methyl protons of the trimethylammonium moiety.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.59 | m | 2H | Aromatic (ortho-protons) |

| ~7.55 | m | 3H | Aromatic (meta- & para-protons) |

| ~4.65 | s | 2H | Benzylic (-CH₂-) |

| ~3.09 | s | 9H | N-Methyl (-N(CH₃)₃) |

| Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer.[1] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound in DMSO-d₆ shows resonances for the aromatic, benzylic, and methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~131.9 | Aromatic (quaternary) |

| ~131.2 | Aromatic (CH) |

| ~129.1 | Aromatic (CH) |

| ~128.7 | Aromatic (CH) |

| ~67.1 | Benzylic (-CH₂) |

| ~52.5 | N-Methyl (-N(CH₃)₃) |

| Solvent: DMSO-d₆. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically acquired using the potassium bromide (KBr) pellet method.[2]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1585 | Medium-Weak | Aromatic C=C Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1480 | Medium | CH₂ Scissoring |

| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[3]

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[3]

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press and die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. Due to the hygroscopic nature of this compound, this step should be performed in a low-humidity environment if possible.[4]

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture to the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Prepare a blank KBr pellet containing only KBr using the same procedure.

-

Place the blank pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum. This will be used to subtract the absorbance of KBr and atmospheric water and CO₂.[5]

-

-

Sample Spectrum Acquisition:

-

Replace the blank pellet with the sample pellet in the spectrometer.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Iodide from N,N-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyltrimethylammonium iodide, a quaternary ammonium salt, from the tertiary amine N,N-dimethylbenzylamine. This synthesis is a classic example of the Menschutkin reaction and is of significant interest due to the utility of quaternary ammonium salts as phase-transfer catalysts, surfactants, and antimicrobial agents.[1][2] This document details the underlying chemical principles, a robust experimental protocol, and relevant quantitative data.

Introduction: The Menschutkin Reaction

The synthesis of this compound from N,N-dimethylbenzylamine is achieved through the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1][3][4] Specifically, it is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this process, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction proceeds via a transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-halide bond.[3]

Synthesis Pathway

The reaction pathway for the synthesis of this compound is a direct quaternization of N,N-dimethylbenzylamine using methyl iodide.

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from N,N-dimethylbenzylamine.

| Parameter | Value | Reference |

| Reactants | ||

| N,N-dimethylbenzylamine | 1.0 mole (135 g) | [5] |

| Methyl iodide | 1.34 moles (190 g) | [5] |

| Solvent | ||

| Absolute Ethanol | 200 ml | [5] |

| Product | ||

| Yield | 260-274 g (94-99%) | [5] |

| Melting Point | 178–179 °C (decomposition) | [5] |

| Molecular Formula | C₁₀H₁₆IN | [6] |

| Molecular Weight | 277.14 g/mol | [6] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[5]

Materials:

-

N,N-dimethylbenzylamine (135 g, 1 mole)

-

Methyl iodide (190 g, 1.34 moles)

-

Commercial absolute ethanol (225 ml)

-

Anhydrous ether (1 L)

-

Three-necked flask

-

Dropping funnel (125 ml)

-

Reflux condenser

-

Stirrer

-

Drying tubes

-

Steam bath

-

Erlenmeyer flask (2 L)

-

Suction filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, a 125-ml dropping funnel, and a reflux condenser, place a solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol.[5] Protect the openings of the dropping funnel and condenser from atmospheric moisture with drying tubes.[5]

-

Addition of Methyl Iodide: While stirring the solution rapidly, add 190 g (1.34 moles) of methyl iodide from the dropping funnel. The initial addition should be slow, and the rate can then be increased to cause gentle refluxing of the solution.[5] The addition process should take approximately 30 minutes.[5]

-

Reflux: After the complete addition of methyl iodide, heat the solution to boiling under reflux on a steam bath for an additional 30 minutes.[5]

-

Crystallization and Precipitation: Transfer the reaction mixture to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.[5] Allow the solution to cool to room temperature, during which a significant portion of the product will crystallize.[5] To precipitate the remaining product, add 1 liter of anhydrous ether while stirring.[5]

-

Isolation and Drying: Collect the product by suction filtration. Wash the solid with two 100-ml portions of anhydrous ether.[5] It is important that the ether is peroxide-free to prevent the liberation of iodine, which would color the product.[5] Dry the resulting this compound in the air at room temperature.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

References

- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Quaternization of tertiary amines to form Benzyltrimethylammonium iodide

An In-depth Technical Guide on the Quaternization of Tertiary Amines to Form Benzyltrimethylammonium Iodide

Introduction

The quaternization of tertiary amines is a fundamental and widely utilized reaction in organic synthesis, leading to the formation of quaternary ammonium salts. This process, known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide.[1] The resulting quaternary ammonium salts are characterized by a positively charged nitrogen atom bonded to four organic groups and are valuable compounds with diverse applications, including as phase-transfer catalysts, surfactants, and disinfectants.[2][3]

This guide provides a comprehensive overview of the synthesis of this compound, a common quaternary ammonium salt, through the quaternization of N,N-dimethylbenzylamine with methyl iodide. It details the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism: The Menshutkin Reaction

The synthesis of this compound is a classic example of the Menshutkin reaction, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4][5] In this reaction, the tertiary amine, N,N-dimethylbenzylamine, acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom. This nucleophile attacks the electrophilic carbon atom of the alkyl halide, methyl iodide.[5] The reaction occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously with the cleavage of the carbon-iodine bond.[4] The iodide ion serves as the leaving group, resulting in the formation of the quaternary ammonium salt.[4][5]

The reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide.[4] The choice of solvent also plays a critical role; polar solvents are typically used as they can solvate and stabilize the resulting ionic product.[5] Alkyl iodides are generally the most reactive alkylating agents, followed by bromides and then chlorides.[1]

Caption: S(_N)2 mechanism of this compound synthesis.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound from N,N-dimethylbenzylamine and methyl iodide. This procedure has been shown to produce high yields of the desired product.[6]

Materials and Equipment

-

N,N-dimethylbenzylamine (C₆H₅CH₂N(CH₃)₂)

-

Methyl iodide (CH₃I)

-

Commercial absolute ethanol (C₂H₅OH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle or steam bath

-

Erlenmeyer flask

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Drying tubes (to protect from atmospheric moisture)

Synthesis Procedure

-

Reaction Setup: A solution of 135 g (1.0 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer.[6] The openings of the dropping funnel and condenser should be fitted with drying tubes to protect the reaction from atmospheric moisture.[6]

-

Addition of Methyl Iodide: While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel. The initial addition should be slow, and the rate can then be adjusted to cause gentle refluxing of the solution.[6] The reaction is often exothermic, so controlling the addition rate is crucial.[5] This addition process typically takes about 30 minutes.[6]

-

Reaction Completion: After the addition of methyl iodide is complete, the reaction mixture is heated to reflux on a steam bath for an additional 30 minutes to ensure the reaction goes to completion.[6]

-

Product Crystallization and Precipitation: The reaction mixture is then transferred to a 2-liter Erlenmeyer flask. An additional 25 ml of absolute ethanol can be used to rinse the reaction flask and ensure complete transfer.[6] Upon cooling to room temperature, a significant portion of the this compound will crystallize out of the solution.[6] To precipitate the remaining product, 1 liter of anhydrous diethyl ether is added with stirring.[6]

-

Isolation and Purification: The solid product is collected by suction filtration using a Büchner funnel.[6] The collected solid is then washed with two 100-ml portions of anhydrous ether to remove any unreacted starting materials or impurities.[6]

-

Drying: The final product is dried in the air at room temperature.[6] The resulting this compound is typically pure enough for most applications.[6] For higher purity, recrystallization can be performed using a minimal amount of a hot solvent mixture, such as ethanol and water.[5]

Safety Precautions

-

Methyl iodide is toxic and a suspected carcinogen. This entire procedure should be conducted in a well-ventilated chemical fume hood.[3]

-

Diethyl ether is extremely flammable and can form explosive peroxides. Ensure that the ether used is free of peroxides.[6]

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the protocol described above.

| Parameter | Value | Reference |

| Reactants | ||

| N,N-dimethylbenzylamine | 135 g (1.0 mole) | [6] |

| Methyl Iodide | 190 g (1.34 moles) | [6] |

| Solvent | ||

| Absolute Ethanol | 200 ml | [6] |

| Precipitating Solvent | ||

| Anhydrous Diethyl Ether | 1 L | [6] |

| Reaction Conditions | ||

| Addition Time | ~30 minutes | [6] |

| Reflux Time | 30 minutes | [6] |

| Product Information | ||

| Yield | 260–274 g (94–99%) | [6] |

| Melting Point | 178–179 °C (decomposes) | [6][7] |

| Molecular Formula | C₁₀H₁₆IN | [8][9] |

| Molecular Weight | 277.15 g/mol | [9] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 2. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. research.tue.nl [research.tue.nl]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Direct Alkylation Synthesis of Benzyltrimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the direct alkylation method for synthesizing Benzyltrimethylammonium iodide, a quaternary ammonium salt with applications in organic synthesis and pharmaceutical research. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a quaternary ammonium salt formed by the quaternization of a tertiary amine, N,N-dimethylbenzylamine, with methyl iodide. This process, known as direct alkylation, is a fundamental and widely used method for the synthesis of quaternary ammonium salts. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via direct alkylation is a straightforward and high-yielding reaction. The overall transformation and the experimental workflow are depicted below.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

3.1. Materials and Equipment

-

N,N-dimethylbenzylamine

-

Methyl iodide

-

Commercial absolute ethanol

-

Anhydrous ether (peroxide-free)

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Stirrer

-

Steam bath

-

Erlenmeyer flask

-

Suction filtration apparatus

-

Drying tubes

3.2. Procedure

-

A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of commercial absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a stirrer.[1] The openings of the dropping funnel and condenser are protected with drying tubes to prevent atmospheric moisture from entering the reaction.

-

While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel. The rate of addition should be controlled to cause gentle refluxing of the solution. This addition typically takes about 30 minutes.[1]

-

After the addition is complete, the solution is heated under reflux on a steam bath for an additional 30 minutes.[1]

-

The reaction mixture is then transferred to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.

-

Upon cooling to room temperature, a significant portion of the this compound crystallizes out of the solution.[1]

-

To precipitate the remaining product, 1 liter of anhydrous ether is added with stirring.[1]

-

The solid product is collected by suction filtration and washed with two 100-ml portions of anhydrous ether.[1]

-

The final product is dried in the air at room temperature.[1]

Quantitative Data

The direct alkylation synthesis of this compound provides a high yield of a pure product.

| Parameter | Value | Reference |

| Yield | 260–274 g (94–99%) | [1] |

| Melting Point | 178–179 °C (decomposes) | [1] |

| Molecular Formula | C₁₀H₁₆IN | [2][3] |

| Molecular Weight | 277.15 g/mol | [3] |

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Melting Point Analysis: Comparison with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

-

Methyl iodide is a toxic and volatile compound and should be handled in a well-ventilated fume hood.

-

Anhydrous ether is highly flammable and peroxide-forming. Ensure it is free of peroxides before use.[1]

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The direct alkylation of N,N-dimethylbenzylamine with methyl iodide is an efficient and reliable method for the synthesis of this compound. The procedure provides a high yield of a pure product and can be readily performed in a standard laboratory setting. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize this important quaternary ammonium salt.

References

An In-depth Technical Guide to Benzyltrimethylammonium Iodide: A Quaternary Ammonium Salt for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium iodide (BTAI) is a quaternary ammonium salt that has garnered significant attention in various fields of chemical and pharmaceutical sciences. Its amphiphilic nature, combining a hydrophilic quaternary ammonium head with a lipophilic benzyl group, makes it a versatile compound with a wide range of applications. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role as a phase transfer catalyst. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Core Properties of this compound

This compound is a white to off-white crystalline powder. It is soluble in water and alcohol and is known to be hygroscopic. Exposure to light or air can cause it to gradually turn yellow.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆IN | [2] |

| Molecular Weight | 277.15 g/mol | [2] |

| CAS Number | 4525-46-6 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 178-179 °C | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different protons in its structure.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5-7.6 | Multiplet | Aromatic protons (C₆H₅) |

| ~4.6 | Singlet | Methylene protons (-CH₂-) |

| ~3.1 | Singlet | Methyl protons (-N(CH₃)₃) |

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1450-1500 | Medium-Strong | Aromatic C=C stretch |

| ~1400 | Medium | C-H bend (methyl/methylene) |

| ~900-1000 | Medium-Strong | C-N stretch |

Synthesis of this compound

This compound is typically synthesized via the quaternization of N,N-dimethylbenzylamine with methyl iodide.

Experimental Protocol

The following protocol is a widely accepted method for the synthesis of this compound:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, dissolve N,N-dimethylbenzylamine (1.0 mole) in absolute ethanol.

-

Addition of Methyl Iodide: While stirring the solution, slowly add methyl iodide (1.1-1.2 moles) from the dropping funnel. The addition is exothermic and may cause the ethanol to reflux.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture to room temperature to allow the product to crystallize. The crystallization can be further induced by the addition of diethyl ether.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven. The typical yield for this reaction is high, often exceeding 90%.

Synthesis Workflow

Applications in Organic Synthesis: Phase Transfer Catalysis

One of the most prominent applications of this compound is as a phase transfer catalyst (PTC).[1] PTCs facilitate the reaction between reactants located in different immiscible phases (typically aqueous and organic) by transporting a reactant from one phase to another.

Mechanism of Phase Transfer Catalysis

The catalytic cycle of this compound in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) is illustrated below.

In this cycle, the quaternary ammonium cation (Q⁺) forms an ion pair with the nucleophile (Y⁻) in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the "naked" and highly reactive nucleophile attacks the organic substrate (R-X) to form the product (R-Y). The catalyst cation then pairs with the leaving group (X⁻) and returns to the aqueous phase to repeat the cycle.

Representative Applications and Quantitative Data